8-Methylquinolin-7-amine
CAS No.: 116632-62-3
Cat. No.: VC20883402
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116632-62-3 |
|---|---|
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 8-methylquinolin-7-amine |
| Standard InChI | InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 |
| Standard InChI Key | VPZHWWCRHGQAJC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=CC=C2)N |
| Canonical SMILES | CC1=C(C=CC2=C1N=CC=C2)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Identification
8-Methylquinolin-7-amine is a heterocyclic aromatic compound characterized by a quinoline core structure with a methyl group at position 8 and an amino group at position 7. This compound belongs to the broader class of aminoquinolines, which have gained significant attention in medicinal chemistry research .
Table 1: Chemical Identification Properties of 8-Methylquinolin-7-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 116632-62-3 |
| IUPAC Name | 8-methylquinolin-7-amine |
| Common Synonyms | 7-Quinolinamine, 8-methyl-; 7-amino-8-methylquinoline |
Structural Characteristics
The compound consists of a fused bicyclic structure with a benzene ring fused to a pyridine ring, forming the quinoline scaffold. The methyl substituent at position 8 and the amino group at position 7 create a unique substitution pattern that influences the electronic distribution and reactivity of the molecule. The amino group at position 7 represents a key functional site that can participate in various chemical transformations and potential interactions with biological targets .
Physical and Chemical Properties
Physical Properties
While comprehensive physical data for 8-Methylquinolin-7-amine is limited in the available literature, its properties can be inferred based on its structural features and comparison with similar quinoline derivatives. Like other aminoquinolines, it likely exists as a crystalline solid at room temperature, with solubility characteristics influenced by the presence of both the basic quinoline nitrogen and the amino group.
Chemical Reactivity
The chemical behavior of 8-Methylquinolin-7-amine is primarily determined by its functional groups:
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The primary amino group at position 7 can participate in typical amine reactions, including:
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Nucleophilic substitution reactions
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Acylation and alkylation processes
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Diazotization reactions
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Formation of Schiff bases with aldehydes and ketones
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The quinoline nitrogen exhibits basic properties and can:
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Form salts with acids
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Coordinate with metal ions
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Undergo N-oxidation
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Participate in alkylation reactions
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The methyl group at position 8 provides a site for potential functionalization through:
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Oxidation to aldehyde or carboxylic acid derivatives
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Radical halogenation
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Deprotonation under strong basic conditions
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The proximity of the methyl group to the amino substitution likely influences the reactivity of both groups through steric and electronic effects.
Synthetic Approaches
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